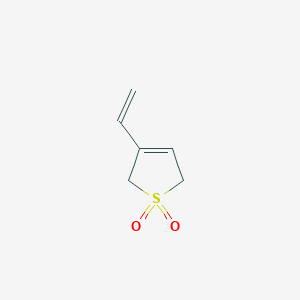

3-Vinyl-2,5-dihydrothiophene 1,1-dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2S |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

3-ethenyl-2,5-dihydrothiophene 1,1-dioxide |

InChI |

InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h2-3H,1,4-5H2 |

InChI Key |

BRFBKGGQGCJBAA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CCS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Vinyl 2,5 Dihydrothiophene 1,1 Dioxide

Cheletropic Addition Routes to Dihydrothiophene 1,1-dioxide Ring Systems

The formation of the 2,5-dihydrothiophene (B159602) 1,1-dioxide, commonly known as the sulfolene scaffold, is a foundational step in the synthesis of the target molecule. This is typically achieved through cheletropic reactions, a type of pericyclic reaction where two sigma bonds are made or broken to a single atom.

Cycloaddition of 1,3-Dienes with Sulfur Dioxide

The most direct and common method for constructing the sulfolene ring is the reversible [4+1] cheletropic cycloaddition of a conjugated 1,3-diene with sulfur dioxide (SO₂). This reaction proceeds by heating the diene and SO₂, often in a sealed vessel, to form the cyclic sulfone. The reaction is thermally reversible, and upon strong heating, the resulting sulfolene can undergo a retro-cheletropic reaction to extrude SO₂ and regenerate the diene.

To directly synthesize a vinyl-substituted sulfolene, a diene already containing a vinyl group can be employed. For instance, the cheletropic addition of SO₂ to vinyl-substituted dienes has been shown to produce the corresponding vinylsulfolenes. researchgate.net This approach incorporates the desired vinyl moiety during the initial ring formation, offering an efficient route to the target scaffold. The reaction conditions, such as temperature and pressure, are critical for controlling the equilibrium and achieving good yields.

Functionalization of the Sulfolene Scaffold

An alternative to incorporating the vinyl group during the cycloaddition is to first synthesize the parent 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide) and then functionalize it. The parent ring is readily available from the reaction of 1,3-butadiene (B125203) and sulfur dioxide. The protons on the double bond of the 3-sulfolene ring system can be abstracted by a strong base, creating a nucleophilic center that can react with various electrophiles. This functionalization provides a versatile platform for introducing precursors that can later be converted into the vinyl group.

Introduction of the Vinyl Moiety via Functional Group Transformations

Once the sulfolene scaffold is obtained, several methods can be employed to introduce the vinyl group at the 3-position. These strategies rely on well-established functional group transformations in organic synthesis.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Stille coupling, in particular, has been successfully applied to synthesize 3-substituted sulfolenes. uea.ac.uk This strategy involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst.

To achieve the synthesis of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide, a key intermediate, 3-(tributylstannyl)sulfolene, is first prepared. This stannane (B1208499) derivative then undergoes a palladium-catalyzed cross-coupling reaction with a vinyl halide, such as vinyl bromide or vinyl iodide. uea.ac.ukresearchgate.net This method provides a direct and efficient route to the target compound with moderate to excellent yields. uea.ac.uk

Below is a table summarizing representative palladium-catalyzed coupling reactions for the synthesis of 3-substituted sulfolenes.

| Entry | Halide/Triflate | Stannane | Catalyst | Product | Yield (%) |

| 1 | Iodobenzene | 3-(Tributylstannyl)sulfolene | Pd(PPh₃)₄ | 3-Phenylsulfolene | 95 |

| 2 | Vinyl Bromide | 3-(Tributylstannyl)sulfolene | Pd(PPh₃)₄ | 3-Vinylsulfolene | 75 |

| 3 | 1-Iodohex-1-ene | 3-(Tributylstannyl)sulfolene | Pd(PPh₃)₄ | 3-(Hex-1-en-1-yl)sulfolene | 82 |

| 4 | Benzoyl Chloride | 3-(Tributylstannyl)sulfolene | Pd(PPh₃)₂Cl₂ | 3-Benzoylsulfolene | 88 |

This table is illustrative of the Stille coupling methodology applied to the sulfolene scaffold. Data derived from related studies. uea.ac.ukresearchgate.net

Halogenation and Subsequent Elimination/Substitution Reactions

A classic method for introducing a double bond is through a halogenation-elimination sequence. This two-step process can be applied to the sulfolene ring to generate the vinyl group.

The synthesis begins with the parent 3-sulfolene. The first step involves the halogenation of the sulfolene, typically at the allylic position, to introduce a leaving group such as bromine or chlorine. This can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting halosulfone intermediate is then treated with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine. The base promotes a β-elimination reaction, removing a proton and the halide to form the carbon-carbon double bond of the vinyl group. nih.gov This method is a staple in organic synthesis for creating unsaturation. masterorganicchemistry.com

Reaction Scheme:

Halogenation: 3-Sulfolene + NBS → 3-Bromo-3-sulfolene

Elimination: 3-Bromo-3-sulfolene + Base (e.g., DBU) → this compound + H-Base⁺Br⁻

Conversion of Alkyl Substituents to Vinyl Groups

Another potential, albeit less direct, pathway involves the conversion of an existing alkyl substituent on the sulfolene ring into a vinyl group. For example, one could start with 3-ethyl-2,5-dihydrothiophene 1,1-dioxide. The ethyl group can be selectively functionalized, for instance, through a free-radical halogenation reaction that favors the position adjacent to the sulfolene ring. This would yield a haloethyl-substituted sulfolene.

Similar to the method described above, this haloalkyl intermediate can then undergo a base-induced elimination reaction. Treatment with a suitable base would remove a proton from the terminal methyl group and the adjacent halide, thereby generating the vinyl double bond. This multi-step approach offers flexibility but requires careful control of regioselectivity during the halogenation step.

Preparative Procedures for Specific Precursors and Analogs

The following sections outline the established methods for synthesizing crucial precursors to this compound, namely 3-methyl-2,5-dihydrothiophene 1,1-dioxide, 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, and 3-oxo-2,3-dihydrothiophene 1,1-dioxide. Additionally, a discussion on the emerging field of enantioselective synthesis for substituted analogs is presented.

3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as 3-methyl-3-sulfolene, is a key starting material. The most common and efficient method for its synthesis is the cheletropic reaction between isoprene (B109036) and sulfur dioxide. This reaction involves the [4+1] cycloaddition of sulfur dioxide to the conjugated diene, isoprene.

The reaction is typically carried out by reacting liquid sulfur dioxide with isoprene. The process can be summarized as follows:

Reaction Scheme:

Isoprene + SO₂ → 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

This synthesis is valued for its high atom economy and the direct formation of the desired cyclic sulfone. The product is a white crystalline solid with a melting point of 63-65 °C.

| Reactant | Product | Key Features |

| Isoprene | 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | High atom economy |

| Sulfur Dioxide | [4+1] Cycloaddition | |

| Forms a stable crystalline solid |

The chemical properties of 3-methyl-2,5-dihydrothiophene 1,1-dioxide have been extensively studied, including its participation in ionic additions, radical-initiated reactions, and Diels-Alder reactions. vt.edu

The synthesis of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide is achieved through the allylic bromination of 3-methyl-2,5-dihydrothiophene 1,1-dioxide. This reaction selectively introduces a bromine atom at the methyl group adjacent to the double bond. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide.

The reaction proceeds via a free-radical chain mechanism. The initiator promotes the formation of a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of 3-methyl-2,5-dihydrothiophene 1,1-dioxide, leading to the formation of an allylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Reaction Scheme:

3-Methyl-2,5-dihydrothiophene 1,1-dioxide + NBS → 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide

This method allows for the introduction of a halogen atom into the unsaturated five-membered cyclic sulfone without isomerization of the double bond. vt.edu The properties of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, including displacement reactions and allylic rearrangements, have been investigated. vt.edu

| Starting Material | Reagent | Product | Reaction Type |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | N-Bromosuccinimide (NBS) | 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide | Allylic Bromination |

| Benzoyl Peroxide (initiator) |

This brominated derivative serves as a direct precursor to this compound through an elimination reaction.

The synthesis of 3-oxo-2,3-dihydrothiophene 1,1-dioxide represents a more challenging transformation. One approach involves the oxidation of a suitable precursor. For instance, the oxidation of 3-hydroxy-2,3-dihydrothiophene 1,1-dioxide would yield the target ketone.

While specific, detailed experimental procedures for this compound are not abundantly available in the literature, related syntheses of oxo-substituted thiophene (B33073) derivatives suggest that oxidizing agents such as chromium-based reagents or Swern oxidation conditions could be employed. Another potential route could involve the hydrolysis of a corresponding enol ether or enamine derivative.

Further research is required to establish a robust and high-yielding synthesis for this particular analog.

The development of enantioselective methods for the synthesis of chiral substituted 2,5-dihydrothiophene 1,1-dioxide analogs is an area of growing interest. Such methods are crucial for accessing optically active molecules with potential applications in medicinal chemistry and materials science.

One conceptual approach involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, an asymmetric Diels-Alder reaction between a prochiral diene and sulfur dioxide, mediated by a chiral Lewis acid, could potentially yield an enantioenriched sulfolene.

Another strategy could involve the kinetic resolution of a racemic mixture of a substituted 2,5-dihydrothiophene 1,1-dioxide derivative. This could be achieved using a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Furthermore, the derivatization of the dihydrothiophene ring with a chiral auxiliary could be employed to direct subsequent diastereoselective transformations, with the auxiliary being removed in a later step to afford the enantiomerically pure product. While specific applications of these methods to the synthesis of this compound analogs are not yet widely reported, these general principles of asymmetric synthesis provide a framework for future research in this area.

| Approach | Description | Potential Application |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the cycloaddition reaction. | Direct formation of enantioenriched sulfolenes. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Separation of enantiomers from a racemic precursor. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to direct subsequent reactions. | Diastereoselective synthesis of substituted analogs. |

Reactivity and Reaction Mechanisms of 3 Vinyl 2,5 Dihydrothiophene 1,1 Dioxide

Thermally Induced Sulfur Dioxide Extrusion (Cheletropic Elimination)

The core reactivity of 3-Vinyl-2,5-dihydrothiophene 1,1-dioxide under thermal conditions is the elimination of sulfur dioxide (SO₂), a small, stable molecule. This transformation falls under the category of cheletropic reactions, a subclass of pericyclic reactions where two sigma bonds are made or broken to a single atom. rsc.org The extrusion of SO₂ from the sulfone ring is a synthetically useful reaction that yields a conjugated diene system.

Optimal Pyrolysis Conditions and Reaction Efficiency

The thermal decomposition of 2,5-dihydrothiophene (B159602) 1,1-dioxides (sulfolenes) to their corresponding 1,3-dienes and sulfur dioxide is a well-established synthetic method. While specific optimal conditions for this compound are not extensively detailed in the provided literature, data from related substituted sulfolenes offer valuable insights. The pyrolysis is typically carried out in the gas phase or in inert solvents at elevated temperatures.

Studies on various substituted 2,5-dihydrothiophene 1,1-dioxides indicate that the reaction rates are influenced by the substitution pattern on the ring. For instance, alkyl substituents at the 2- and 5-positions can accelerate the rate of decomposition. The reaction efficiency is generally high, often proceeding to completion due to the irreversible loss of gaseous sulfur dioxide, which drives the equilibrium towards the products.

Below is a table illustrating the relative rates and activation parameters for the decomposition of several substituted 2,5-dihydrothiophene 1,1-dioxides, which can serve as a model for understanding the reactivity of the vinyl-substituted analog.

| Substituent | Relative Rate (at 150°C) | Ea (kcal/mol) | log A |

| None | 1.0 | 34.5 | 13.5 |

| 3-Methyl | 2.7 | 33.5 | 13.6 |

| 3,4-Dimethyl | 7.3 | 32.5 | 13.7 |

| 2,5-Dimethyl | 11.0 | 32.0 | 13.8 |

This data is illustrative and based on general trends for substituted sulfolenes.

Mechanistic Elucidation of SO₂ Elimination from the Sulfone Ring

The extrusion of sulfur dioxide from the 2,5-dihydrothiophene 1,1-dioxide ring is a concerted process, meaning that the breaking of the two carbon-sulfur bonds and the formation of the new pi bond in the diene occur in a single transition state.

The thermal elimination of SO₂ from sulfolenes is classified as a [4π + σ2s] cheletropic elimination. In this concerted pathway, the electrons from the two C-S sigma bonds and the pi electrons of the newly forming diene system rearrange in a cyclic transition state. This concerted mechanism is supported by the high stereospecificity of the reaction.

The stereochemical outcome of the diene formation is predictable and is governed by the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.orgimperial.ac.uk For the thermal cheletropic extrusion of sulfur dioxide from a 2,5-dihydrothiophene 1,1-dioxide, the reaction proceeds through a disrotatory opening of the ring. This means that the substituents at the 2- and 5-positions of the sulfolene ring will rotate in opposite directions (one clockwise, one counterclockwise) as the C-S bonds break and the new diene is formed.

This stereochemical control is a powerful tool in organic synthesis, as the stereochemistry of the starting sulfolene directly dictates the stereochemistry of the resulting diene. For example, a cis-2,5-disubstituted sulfolene will yield an (E,Z)-diene, while a trans-2,5-disubstituted sulfolene will produce an (E,E)-diene.

Generation of Reactive Conjugated Polyenes (e.g.,youtube.comDendralene)

The pyrolysis of this compound is a direct route to the formation of 3-methylene-1,4-pentadiene, more commonly known as youtube.comdendralene. Dendralenes are a class of acyclic, cross-conjugated polyenes that are valuable building blocks in organic synthesis due to their high reactivity in cycloaddition reactions. The generation of youtube.comdendralene via this method provides a clean and efficient way to access this reactive diene, which can be trapped in situ or isolated under carefully controlled conditions.

Influence of Substituents on Extrusion Kinetics and Diene Stereoisomerism

Substituents on the this compound ring can significantly influence the kinetics of the sulfur dioxide extrusion and the stereoisomerism of the resulting diene.

Electron-donating groups on the vinyl substituent are expected to stabilize the transition state of the cheletropic elimination, thereby increasing the rate of the reaction. Conversely, electron-withdrawing groups may decrease the reaction rate. The position of substituents on the dihydrothiophene ring also plays a crucial role. As seen in the table above, alkyl groups at the 2- and 5-positions generally accelerate the extrusion process.

The stereochemistry of the resulting dendralene derivative is directly controlled by the stereochemistry of the starting substituted this compound, following the principles of disrotatory ring opening as dictated by the Woodward-Hoffmann rules. This allows for the stereoselective synthesis of specific dendralene isomers by choosing the appropriately substituted sulfolene precursor.

Cycloaddition Reactions Initiated by the Extruded Diene

The thermal elimination of sulfur dioxide from this compound provides a convenient route to cross-conjugated tetraenes, which can then undergo a variety of cycloaddition reactions. This method allows for the generation of otherwise unstable dienes and polyenes under controlled conditions, facilitating their participation in subsequent transformations.

The thermolysis of this compound yields rsc.orgdendralene, the simplest cross-conjugated tetraene. nih.gov This molecule is of significant interest due to its ability to participate in domino cycloaddition sequences, rapidly generating molecular complexity. nih.govanu.edu.au In such sequences, up to eight stereocenters, three new rings, and six carbon-carbon bonds can be formed in a single synthetic operation. nih.govfigshare.com

The Diels-Alder reactions of in-situ generated, substituted rsc.orgdendralenes exhibit distinct regioselectivity and stereoselectivity. nih.govacs.org The substitution pattern on the dendralene framework influences the reaction pathway, with electronic, steric, and conformational effects dictating the site selectivity of the dienophile addition. nih.gov For instance, in reactions with an excess of an electron-poor dienophile like N-methylmaleimide (NMM), the parent rsc.orgdendralene favors an initial cycloaddition at the terminal diene site. acs.org The resulting monoadduct can then undergo subsequent cycloadditions. acs.org

The regioselectivity of Diels-Alder reactions, in general, is governed by the electronic properties of the diene and dienophile. masterorganicchemistry.com Dienes with electron-donating groups at the 1-position tend to yield "ortho" (1,2) products, while those with substituents at the 2-position favor "para" (1,4) products. masterorganicchemistry.com The stereoselectivity of these reactions is also well-defined, with the endo product typically being favored due to secondary orbital overlap in the transition state. libretexts.org

The reactivity of rsc.orgdendralene generated from this compound lends itself to tandem annelation sequences, where multiple rings are formed in a single, continuous process. acs.org These diene-transmissive Diels-Alder sequences involve an initial cycloaddition that forms a new diene, which can then participate in a subsequent Diels-Alder reaction. acs.org This process can be repeated, with rsc.orgdendralenes theoretically capable of undergoing up to three cycloadditions. acs.org

These complex transformations can be considered a type of multi-component reaction, where three or more reactants combine in a single operation to form a complex product. nih.govtaylorandfrancis.com Such reactions are highly valued for their atom economy and efficiency in building complex molecular architectures from simple precursors. taylorandfrancis.com

The in-situ generated rsc.orgdendralenes readily react with electron-deficient dienophiles. nih.govacs.org A common example is the reaction with N-methylmaleimide (NMM), which proceeds rapidly at ambient temperatures to form complex multicyclic products. nih.govacs.org The reaction between an electron-rich diene and an electron-poor dienophile is a classic example of a normal-demand Diels-Alder reaction, driven by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. rsc.org

| Dienophile | Reaction Conditions | Product Type | Reference |

| N-methylmaleimide (NMM) | Ambient temperature | Complex multicyclic products | nih.govacs.org |

| Electron-poor, endo-selective dienophiles | Elevated temperature (e.g., 100 °C in xylene) | Bis-adducts | rsc.org |

The reactive intermediates generated from the thermolysis of sulfolenes can be trapped by a variety of dienophiles. This is the essence of the Diels-Alder reactions discussed above, where the in-situ generated rsc.orgdendralene is intercepted by dienophiles like NMM. The success of these reactions relies on the dienophile being present in the reaction mixture to trap the transient dendralene as it is formed.

Diels-Alder Reactivity of In-situ Generated Polyenes (e.g.,[4]Dendralene)

Transformations Involving the 2,5-Dihydrothiophene 1,1-dioxide Scaffold

While the primary reactivity of this compound involves the extrusion of sulfur dioxide, the 2,5-dihydrothiophene 1,1-dioxide (sulfolene) scaffold itself can undergo a range of chemical transformations. These include ionic additions, radical-initiated reactions, metalation, condensation, oxidation, and reduction. vt.edu For instance, the double bond in the sulfolene ring can be halogenated without isomerization. vt.edu Additionally, functional groups on the ring, such as a bromomethyl group, can participate in displacement reactions and allylic rearrangements. vt.edu The sulfone group itself can also be a site of reactivity, for example, in the formation of (η4-buta-1,3-diene)tricarbonyliron(0) complexes upon treatment with nonacarbonyldiiron. rsc.org

Ionic Addition Reactions

While direct studies on this compound are not extensively documented, the ionic addition reactions of its analog, 3-methyl-2,5-dihydrothiophene 1,1-dioxide, have been investigated. For instance, the addition of chlorine and hydrogen iodide to 3-methyl-2,5-dihydrothiophene 1,1-dioxide has been successfully accomplished. vt.edu This suggests that the vinyl group in this compound would also be susceptible to ionic addition of halogens and hydrohalic acids, following Markovnikov or anti-Markovnikov principles depending on the reaction conditions and reagents.

The general scheme for the ionic addition of a generic electrophile (E-Nu) to the vinyl group is depicted below:

| Reactant | Reagent | Product |

| This compound | E-Nu | 3-(1-E-2-Nu-ethyl)-2,5-dihydrothiophene 1,1-dioxide |

| Analog: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | Cl₂ | 3-Methyl-3,4-dichloro-tetrahydrothiophene 1,1-dioxide |

| Analog: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | HI | 3-Iodo-3-methyl-tetrahydrothiophene 1,1-dioxide (and other isomers) |

This table is illustrative of expected and analogous reactions.

Radical-Initiated Reactions

The chemical properties of analogs like 3-methyl-2,5-dihydrothiophene 1,1-dioxide have been studied in the context of radical-initiated reactions. vt.edu These reactions typically involve the addition of a radical species to the double bond of the vinyl group. The stability of the resulting carbon-centered radical intermediate dictates the regioselectivity of the addition. Given the presence of the vinyl group, this compound is expected to readily participate in radical polymerization and other radical addition reactions.

Metalation and Subsequent Electrophilic Quenching

The protons on the carbon atoms adjacent to the sulfone group in dihydrothiophene 1,1-dioxides are acidic and can be removed by a strong base to form a carbanion. This has been demonstrated in studies with 3-methyl-2,5-dihydrothiophene 1,1-dioxide, which undergoes metalation. vt.edu The resulting anion can then react with various electrophiles. For this compound, metalation could potentially occur at the C2 or C5 positions. The choice of base and reaction conditions would be critical in determining the site of deprotonation. Subsequent quenching with an electrophile would lead to substitution at the position of metalation.

| Step | Reagent | Intermediate/Product |

| 1. Metalation | Strong Base (e.g., n-BuLi) | Anion at C2 or C5 of the dihydrothiophene ring |

| 2. Electrophilic Quench | Electrophile (e.g., CH₃I, (CH₃)₂CO) | Substituted this compound |

This table outlines a plausible reaction sequence based on analog studies.

Condensation Reactions

The parent ring system, 2,5-dihydrothiophene 1,1-dioxide (also known as butadiene sulfone), is known to undergo condensation reactions with aliphatic ketones and aromatic aldehydes. rsc.orgmdpi.com These reactions typically occur at the α-carbons to the sulfone group. With aliphatic ketones, both mono- and di-condensation products can be formed. rsc.orgmdpi.com Aromatic aldehydes tend to yield only di-condensation products. mdpi.com Acrylonitrile has also been shown to react with 2,5-dihydrothiophene 1,1-dioxide to give a tetra-cyanoethylated product. mdpi.com Given this reactivity of the core structure, this compound is also expected to undergo similar condensation reactions at the C2 and C5 positions.

| Carbonyl Compound | Product Type with 2,5-dihydrothiophene 1,1-dioxide |

| Aliphatic Ketones | Mono- and Di-condensation products |

| Aromatic Aldehydes | Di-condensation products only |

Nucleophilic Displacement Reactions on Substituted Analogs

Investigations into 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide have revealed its propensity to undergo nucleophilic displacement reactions. vt.edu The bromine atom in the bromomethyl group is a good leaving group, allowing for substitution by various nucleophiles. This leads to the formation of a variety of derivatives. The formation of quaternary salts from the reaction of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide with nitrogenous bases has been shown to be a general application. vt.edu While the vinyl group in the target compound is not a leaving group itself, this reactivity in a closely related analog highlights the utility of the dihydrothiophene 1,1-dioxide scaffold in synthetic transformations.

Allylic Rearrangements within the Ring System

Evidence for allylic rearrangement has been observed in studies of 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide. vt.edu Such rearrangements are common in allylic systems and can be facilitated by heat, light, or catalysts. In the context of the dihydrothiophene 1,1-dioxide ring, an allylic rearrangement could involve a shift of the double bond from the C3-C4 position to the C2-C3 position, with a corresponding migration of a substituent. Radical-induced 1,3-rearrangement–cyclisations have also been described for other unsaturated allylic sulphones, proceeding through a radical chain mechanism involving the addition and elimination of an arylsulfonyl radical. rsc.org

Base-Catalyzed Isomerization and Exchange Phenomena

Base-catalyzed isomerization is a potential reaction pathway for this compound. The presence of the electron-withdrawing sulfone group can facilitate the abstraction of a proton and subsequent rearrangement of the double bonds. For instance, a strong base could potentially catalyze the isomerization of the exocyclic vinyl double bond into conjugation with the endocyclic double bond, or cause migration of the endocyclic double bond. While specific studies on this compound are lacking, base-catalyzed isomerizations are well-known phenomena in related systems. nih.gov

Oxidative and Reductive Transformations of the Sulfone Unit

The sulfone group in this compound is a key center for reactivity, susceptible to both oxidative and reductive transformations that can alter the molecule's structure and properties.

Oxidative Transformations:

Oxidative cleavage of the carbon-sulfur bonds in the sulfone ring of this compound can be achieved under specific conditions. A common method for such transformations is ozonolysis, which targets the double bond of the vinyl group. This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup, for instance, would yield aldehydes, while an oxidative workup would produce carboxylic acids.

Another approach to oxidative cleavage involves a two-step process. First, the vinyl group can be converted to a diol through treatment with an oxidizing agent like osmium tetroxide or potassium permanganate. The resulting diol can then be cleaved using an oxidizing agent such as periodic acid or lead tetraacetate to yield carbonyl compounds.

Reductive Transformations:

The sulfone group in vinyl sulfones can be removed through reductive processes. One common method is the use of reducing agents like zinc in the presence of an acid. This reaction can lead to the removal of the phenylsulfonyl group in phenyl vinyl sulfone, suggesting a similar reactivity for the sulfone in this compound.

Catalytic hydrogenation is another effective method for the reduction of the vinyl group. Under the influence of a suitable catalyst, such as palladium on carbon (Pd/C), the vinyl double bond can be saturated to form the corresponding ethyl-substituted sulfolane. The specific conditions of the hydrogenation, including pressure, temperature, and catalyst choice, can influence the selectivity of the reduction, particularly in cases where other reducible functional groups are present.

| Transformation | Reagents | Products |

| Oxidative Cleavage (Ozonolysis, reductive workup) | 1. O₃ 2. Me₂S or Zn/H₂O | Aldehydes |

| Oxidative Cleavage (Ozonolysis, oxidative workup) | 1. O₃ 2. H₂O₂ | Carboxylic acids |

| Oxidative Cleavage (Diol formation and cleavage) | 1. OsO₄ or KMnO₄ 2. HIO₄ or Pb(OAc)₄ | Carbonyl compounds |

| Reductive Desulfonylation | Zn/Acid | Desulfonylated product |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl-substituted sulfolane |

Formation of Quaternary Salts with Nitrogenous Bases

The vinyl group of this compound serves as a handle for the introduction of nitrogenous bases, leading to the formation of quaternary ammonium (B1175870) salts. This transformation typically involves a two-step sequence.

First, the vinyl group is functionalized to introduce a leaving group, commonly a halogen. This can be achieved through hydrohalogenation, where the addition of a hydrogen halide (e.g., HBr) across the double bond results in the formation of a haloalkyl-substituted sulfolene.

The resulting haloalkyl derivative can then react with a tertiary amine in a nucleophilic substitution reaction, specifically an SN2 reaction, to form the corresponding quaternary ammonium salt. The nitrogen atom of the tertiary amine acts as the nucleophile, displacing the halide and forming a new carbon-nitrogen bond. The product is a salt in which the nitrogen atom bears a positive charge and is bonded to four organic groups, with the halide ion as the counter-anion.

The efficiency of this reaction can be influenced by several factors, including the nature of the tertiary amine, the solvent, and the reaction temperature. Steric hindrance around the nitrogen atom of the amine can affect the rate of the quaternization reaction.

| Reactant 1 | Reactant 2 | Product |

| 3-(1-Bromoethyl)-2,5-dihydrothiophene 1,1-dioxide | Trimethylamine | [1-(1,1-Dioxido-2,5-dihydrothiophen-3-yl)ethyl]trimethylammonium bromide |

| 3-(1-Bromoethyl)-2,5-dihydrothiophene 1,1-dioxide | Triethylamine | [1-(1,1-Dioxido-2,5-dihydrothiophen-3-yl)ethyl]triethylammonium bromide |

| 3-(1-Bromoethyl)-2,5-dihydrothiophene 1,1-dioxide | Pyridine | 1-[1-(1,1-Dioxido-2,5-dihydrothiophen-3-yl)ethyl]pyridinium bromide |

Applications of 3 Vinyl 2,5 Dihydrothiophene 1,1 Dioxide in Advanced Organic Synthesis

Strategic Utility as a 1,3-Diene Equivalent

The core synthetic value of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide lies in its role as a masked diene. The 2,5-dihydrothiophene (B159602) 1,1-dioxide ring system, also known as a sulfolene, is thermally labile. Heating induces a retro-cheletropic reaction, releasing sulfur dioxide gas and unmasking a conjugated diene. This process allows for the controlled, in situ generation of the target diene, which can be immediately trapped by a dienophile in reactions like the Diels-Alder cycloaddition. This approach circumvents issues related to the instability and potential for unwanted polymerization of the diene itself.

The thermal extrusion of SO2 from sulfolene precursors is a well-established method for generating 1,3-dienes. The reaction proceeds in a concerted manner, ensuring a high degree of stereochemical control. For this compound, this thermal decomposition cleanly yields the highly reactive cross-conjugated triene, 3-methylenepenta-1,4-diene, also known as vt.edudendralene. rsc.orgrsc.org The stereochemistry of the resulting diene is dictated by the orbital symmetry rules governing pericyclic reactions, making this a predictable route to specific diene isomers that might be difficult to access through other synthetic methods.

The ability to generate a highly reactive diene in the presence of a trapping agent is particularly advantageous for constructing intricate polycyclic molecules. The diene generated from this compound can readily participate in Diels-Alder reactions. This strategy, known as a diene-transmissive Diels-Alder sequence, allows for tandem annulations, where multiple rings are formed in a single, efficient operation. rsc.org For example, the in situ generated vt.edudendralene can react with dienophiles to create complex scaffolds bearing multiple stereogenic centers. nih.gov This method has been exploited in the synthesis of various polycyclic systems, leveraging the predictable reactivity of the generated diene to build molecular complexity rapidly. rsc.orgbeilstein-journals.org

Precursor to Cross-Conjugated Polyenes and Dendralenes

One of the most significant applications of this compound is its use as a clean and efficient precursor to vt.edudendralene (3-methylenepenta-1,4-diene). rsc.orgrsc.org Dendralenes are acyclic, cross-conjugated polyenes that have garnered increasing attention for their unique electronic properties and synthetic potential. rsc.org

The thermal extrusion of SO2 from this compound provides a high-yielding and preparatively simple route to vt.edudendralene, which was previously reported to be prone to polymerization. rsc.orgrsc.org This method produces the triene as a stable, easily handled compound, enhancing its utility. rsc.orgrsc.org The generated vt.edudendralene shows unexpected selectivity in Diels-Alder cycloadditions, functioning as a tandem annelating reagent to produce bis-adducts. rsc.orgrsc.org

| Reaction Overview | |

| Precursor | This compound |

| Reaction | Thermal Cheletropic Extrusion |

| Product | vt.eduDendralene (3-Methylenepenta-1,4-diene) |

| Byproduct | Sulfur Dioxide (SO2) |

| Significance | Provides a clean, high-yield route to a versatile cross-conjugated polyene. rsc.orgrsc.org |

Building Block for Functionalized Organic Molecules

Beyond its use as a diene precursor in cycloadditions, the 2,5-dihydrothiophene 1,1-dioxide scaffold can be chemically modified to introduce functionality, leading to the synthesis of a variety of substituted dienes upon SO2 extrusion.

While direct conversion from the vinyl-substituted title compound is not prominently documented, a closely related analogue, 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, serves as a direct precursor to 2-bromomethyl-1,3-butadiene via pyrolysis. vt.edu This transformation illustrates the utility of the sulfolene ring as a vehicle for generating functionalized and conjugated dienes. vt.edu The structure of the resulting 2-bromomethyl-1,3-butadiene has been confirmed through infrared and ultraviolet evidence. vt.edu This synthesis highlights a pathway to valuable substituted dienes that are key monomers for various applications. vt.edu

The sulfolene framework allows for the introduction of various functional groups. For instance, the base-catalyzed reaction of 3-sulfolene (B121364) with carbon dioxide can produce 3-sulfolene-3-carboxylic acid. wikipedia.org This demonstrates that the ring system is amenable to functionalization. By applying similar strategies to this compound or its synthetic intermediates, it is possible to generate precursors for carboxylated and acetylated dienes. These functionalized dienes are valuable intermediates in organic synthesis, providing handles for further chemical transformations.

| Functionalized Sulfolenes as Diene Precursors | |

| Precursor Example | 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide |

| Generated Diene | 2-Bromomethyl-1,3-butadiene vt.edu |

| Precursor Example | 3-Sulfolene-3-carboxylic acid |

| Potential Generated Diene | Carboxylated 1,3-butadiene (B125203) |

Access to Bicyclic and Tricyclic Sulfone Systems

The construction of bicyclic and tricyclic systems is a foundational goal in organic synthesis, as these scaffolds are prevalent in natural products and pharmaceutically active molecules. This compound offers several distinct strategies for accessing such structures, primarily through intermolecular and intramolecular cycloaddition reactions.

The electron-withdrawing nature of the sulfone group renders the endocyclic double bond electron-deficient, making it a potent dienophile and dipolarophile for cycloaddition reactions. Research on analogous cyclic vinyl sulfones has demonstrated their successful participation in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine imines. beilstein-journals.org This approach provides a direct route to functionalized tricyclic sulfone systems, often with high diastereoselectivity. beilstein-journals.org The reaction typically involves heating the cyclic vinyl sulfone with the dipole precursor, leading to the formation of a complex heterocyclic framework in a single step. beilstein-journals.org

Furthermore, the compound can engage in tandem reactions that rapidly build molecular complexity. Base-promoted reactions of substituted 3-sulfolenes with bis-vinyl ketones, for instance, have been shown to proceed through a cascade of conjugate additions and intramolecular cyclizations to yield highly substituted bicyclo[3.3.0] and bicyclo[3.2.1] sulfone scaffolds. nih.gov The vinyl substituent on this compound provides an additional handle for initiating or participating in such cascades.

Perhaps the most elegant application of this substrate is in intramolecular Diels-Alder (IMDA) reactions. masterorganicchemistry.com The molecule uniquely contains both a diene (the vinyl group) and a dienophile (the endocyclic double bond) within the same structure. Upon heating, the molecule can undergo an IMDA reaction to form a fused bicyclic sulfone. This strategy is exceptionally efficient for creating stereochemically dense ring systems, as the stereochemistry of the product is controlled by the transition state geometry of the cyclization. masterorganicchemistry.comst-andrews.ac.uk The specific connectivity of this compound is well-suited for forming fused 6- and 5-membered ring systems, a common motif in complex natural products. masterorganicchemistry.com

| Reaction Type | Reactant Partner | Key Transformation | Product Skeleton | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Azomethine Imine | Reaction across the endocyclic double bond | Tricyclic Heterocyclic Sulfone | beilstein-journals.org |

| Tandem Michael Addition/Cyclization | Bis-vinyl Ketone | Base-promoted cascade reaction | Bicyclo[3.3.0] or Bicyclo[3.2.1] Sulfone | nih.gov |

| Intramolecular Diels-Alder (IMDA) | None (thermal activation) | Internal cyclization between vinyl and sulfolene moieties | Fused Bicyclic Sulfone | masterorganicchemistry.comacs.org |

Development of Novel Reagents and Catalysts

While not a catalyst itself, this compound is a sophisticated reagent and a versatile platform for the development of new synthetic tools. Its utility is derived from the controlled and predictable reactivity of its functional groups.

The most prominent application of the 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene) core is its function as a stable, solid precursor for volatile conjugated dienes. youtube.com Through a thermal retro-Diels-Alder reaction, known as a cheletropic elimination, the sulfolene ring fragments to release sulfur dioxide gas and a 1,3-diene. youtube.com While the parent 3-sulfolene yields 1,3-butadiene, the 3-vinyl substituted derivative is expected to undergo a similar elimination upon heating to generate 1,3,5-hexatriene (B1211904) in situ. This provides a safe and convenient method for handling a volatile and reactive triene for use in subsequent cycloaddition or polymerization reactions.

The sulfone group itself is a key functional handle. It strongly activates the endocyclic double bond towards nucleophilic attack, enabling a range of conjugate addition reactions. Furthermore, the protons on the carbons adjacent to the sulfone (α-carbons) are acidic and can be removed by a strong base. The resulting carbanion can then be reacted with various electrophiles, allowing for further functionalization of the scaffold.

This inherent reactivity makes this compound an excellent starting point for creating novel reagents. The exocyclic vinyl group can be readily transformed into other functional groups. For example, epoxidation followed by ring-opening could introduce amino alcohol functionalities, while hydroboration-oxidation could yield a primary alcohol. These transformations, coupled with the rigid bicyclic framework that can be generated via IMDA reactions, make this compound a valuable scaffold for designing chiral ligands for asymmetric catalysis. The well-defined conformational structure of the sulfone backbone could allow for effective chiral induction in metal-catalyzed transformations.

| Structural Feature | Transformation | Generated Species/Product | Synthetic Utility |

|---|---|---|---|

| Sulfolene Ring | Thermal Cheletropic Elimination | 1,3,5-Hexatriene + SO₂ | In situ source of a conjugated triene for Diels-Alder reactions. |

| Endocyclic Double Bond | Michael Addition | Conjugate addition product | Introduction of nucleophiles to the five-membered ring. |

| α-Protons | Deprotonation/Alkylation | α-Functionalized sulfone | Formation of new carbon-carbon bonds. |

| Exocyclic Vinyl Group | Functional Group Interconversion | Alcohols, epoxides, etc. | Platform for developing new ligands and complex molecules. |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-Vinyl-2,5-dihydrothiophene 1,1-dioxide, a comprehensive NMR analysis is crucial for confirming its unique structure, including the vinyl substituent and the dihydrothiophene dioxide ring.

¹H NMR for Proton Connectivity and Chemical Environment

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the protons of the vinyl group and the dihydrothiophene ring.

Detailed analysis of the ¹H NMR spectrum reveals the following characteristic chemical shifts (δ) and coupling constants (J), which allow for the unambiguous assignment of each proton:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 3.8 - 4.0 | m | |

| H-5 | 3.8 - 4.0 | m | |

| H-4 | 6.1 - 6.2 | m | |

| Vinyl CH | 6.2 - 6.4 | m | |

| Vinyl CH₂ | 5.3 - 5.5 | m |

Note: The overlapping multiplets for the ring and vinyl protons often necessitate further analysis with 2D NMR techniques for complete assignment.

¹³C NMR for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the six carbon atoms in their respective chemical environments.

The approximate chemical shifts for the carbon atoms are as follows:

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | 55 - 60 |

| C-5 | 55 - 60 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| Vinyl CH | 130 - 135 |

| Vinyl CH₂ | 115 - 120 |

Advanced 2D NMR Techniques (e.g., HMQC, HMBC, NOESY)

To resolve ambiguities from one-dimensional NMR spectra and to definitively establish the connectivity between protons and carbons, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and for confirming the attachment of the vinyl group to the C-3 position of the dihydrothiophene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons within the molecule. This can help to determine the stereochemistry and preferred conformation of the compound in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities or starting materials. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for its identification. The integration of the GC peak provides a quantitative measure of the compound's purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound (C₆H₈O₂S). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence.

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and relative numbers |

| ¹³C NMR | Carbon skeleton structure |

| 2D NMR | Definitive proton-carbon and long-range correlations |

| GC-MS | Identification and purity assessment |

| HRMS | Exact mass and elemental formula determination |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the sulfone group, the carbon-carbon double bonds of both the dihydrothiophene ring and the vinyl group, and the various carbon-hydrogen bonds.

The sulfone group (SO₂) is a strong infrared absorber and typically exhibits two distinct, intense stretching vibrations: an asymmetric stretch and a symmetric stretch. These are anticipated to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the vinyl group introduces additional characteristic peaks. The C=C stretching vibration of the vinyl group is expected in the 1650-1630 cm⁻¹ region. The C-H stretching vibrations of the vinyl group (=C-H) are typically observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations are found in the 1000-810 cm⁻¹ range and are often strong and indicative of the substitution pattern on the double bond. The C=C stretch of the dihydrothiophene ring is expected to be weaker and may overlap with other signals.

Table 1: Expected Infrared Absorption Bands for this compound This table is generated based on established group frequencies. Specific experimental values for the target compound may vary.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Vinyl C=C | Stretch | 1650 - 1630 | Medium to Weak |

| Vinyl =C-H | Stretch | 3100 - 3000 | Medium |

| Vinyl =C-H | Out-of-plane Bend | 1000 - 810 | Strong |

| Alkene C=C (ring) | Stretch | ~1640 | Weak |

| Alkane C-H | Stretch | 3000 - 2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The parent compound, 2,5-dihydrothiophene (B159602) 1,1-dioxide, lacks extended conjugation and therefore exhibits absorption primarily in the shorter wavelength UV region.

Table 2: Anticipated UV-Vis Absorption Data for this compound This table presents estimated values based on the principles of UV-Vis spectroscopy for conjugated systems.

| Chromophore | Electronic Transition | Estimated λmax (nm) | Solvent |

|---|---|---|---|

| Vinyl-dihydrothiophene | π → π* | 220 - 250 | Non-polar (e.g., Hexane) |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the surveyed literature, the crystal structure of its parent compound, 2,5-dihydrothiophene 1,1-dioxide, has been determined. researchgate.net The study reveals that the five-membered ring of 2,5-dihydrothiophene 1,1-dioxide is perfectly planar. researchgate.net This planarity provides a rigid core structure. It is expected that the 3-vinyl derivative would retain a largely planar ring, with the vinyl group extending from this plane. The precise orientation of the vinyl group relative to the ring would be determined by steric and electronic factors, which could be definitively established through X-ray crystallographic analysis of the derivative.

Table 3: Crystallographic Data for the Parent Compound, 2,5-dihydrothiophene 1,1-dioxide This data provides a structural model for the core ring system of the vinyl-substituted derivative. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.340(2) |

| b (Å) | 7.0887(15) |

| c (Å) | 6.2811(13) |

| Ring Conformation | Planar |

Computational and Theoretical Investigations of 3 Vinyl 2,5 Dihydrothiophene 1,1 Dioxide Chemistry

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms. For the transformation of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide, these calculations are particularly valuable in elucidating the energetic and structural aspects of the key sulfur dioxide extrusion step.

Elucidation of Transition State Structures for SO2 Extrusion

The thermal elimination of sulfur dioxide from this compound is a classic example of a cheletropic reaction. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in characterizing the transition state of this process. These calculations typically reveal a concerted, albeit often asynchronous, mechanism where the two carbon-sulfur bonds break simultaneously.

The geometry of the transition state is of particular interest. Computational models predict a puckered five-membered ring structure where the C-S bonds are significantly elongated compared to the ground state. The breaking of these bonds is coupled with the pyramidalization of the sulfur atom and the incipient formation of the new carbon-carbon double bonds in the resulting diene. The vinyl substituent's orientation relative to the breaking C-S bonds can also influence the activation energy and the stereochemistry of the product.

Energy Landscape Analysis of Pericyclic Reactions

The energy landscape reveals the relative energies of the reactant, transition state, and thedendralene product. Such calculations consistently show the extrusion of the stable sulfur dioxide molecule to be a thermodynamically favorable process, driving the reaction forward. The calculated activation energy for the cheletropic extrusion provides a quantitative measure of the kinetic barrier, which can be correlated with experimental reaction temperatures.

Molecular Orbital (MO) Theory for Reactivity and Selectivity Predictions

Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding chemical reactivity and selectivity. For this compound, MO analysis is particularly insightful for predicting its behavior in cycloaddition reactions, both before and after the extrusion of SO2.

Frontier Molecular Orbital (FMO) Analysis of Cycloadditions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. While this compound itself is not typically used directly in cycloadditions, the FMO analysis of its product,dendralene, is crucial for understanding the subsequent reactions.

Fordendralene, the HOMO and LUMO energies and their spatial distributions dictate its reactivity as both a diene and a dienophile in Diels-Alder reactions. Computational studies show that the presence of the cross-conjugated system indendralene leads to a unique set of frontier orbitals compared to linear dienes. This, in turn, influences the regioselectivity and stereoselectivity of its cycloaddition reactions.

Stereochemical Outcome Predictions and Rationalization

A significant aspect of the chemistry of this compound is the stereochemistry of the resultingdendralene and its subsequent reactions. Computational methods provide a powerful means to predict and rationalize these stereochemical outcomes.

The concerted nature of the cheletropic extrusion of SO2 from the sulfolene ring generally proceeds with the retention of stereochemistry at the carbon centers. Theoretical models can confirm this by analyzing the symmetry of the molecular orbitals involved in the transition state. Furthermore, for substituted derivatives of this compound, computational studies can predict which diastereomeric product is favored and explain the origin of this preference based on steric and electronic factors in the transition state.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of this compound and its product,dendralene, play a crucial role in their reactivity. Computational conformational analysis can identify the most stable conformers and the energy barriers between them.

For this compound, the puckering of the five-membered ring and the orientation of the vinyl group are the key conformational variables. Theoretical calculations can determine the most stable arrangement and how this might influence the approach of other reactants. In the solid state, intermolecular interactions can also play a significant role. While specific studies on the intermolecular interactions of the title compound are not widely available, related studies on dendralenes have shown that supramolecular dimer formation can be mediated by intermolecular forces, influencing the observed conformation.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Transformations

The synthesis of chiral molecules is a cornerstone of modern drug discovery and development. For 3-Vinyl-2,5-dihydrothiophene 1,1-dioxide, the development of asymmetric transformations is a critical and largely unexplored frontier. The vinyl sulfone moiety is an excellent Michael acceptor and a competent partner in cycloaddition reactions, making it an ideal substrate for a variety of asymmetric catalytic processes.

Future research will likely focus on the enantioselective construction of γ-substituted vinyl sulfones through conjugate addition reactions. The use of chiral secondary amine catalysts has proven effective for the conjugate addition to base-sensitive β-nitroethyl sulfones, which act as masked β-sulfonyl vinyl anions. nih.gov This methodology could be adapted for this compound, allowing for the stereoselective introduction of a wide range of substituents at the γ-position of the vinyl group. Such a one-pot, three-step operation would provide rapid access to a diverse library of chiral vinyl sulfones with high enantioselectivities. nih.gov

Furthermore, the asymmetric rearrangement of allylic sulfilimines has emerged as a powerful method for producing optically enriched allylic sulfenamides. nih.gov Investigating analogous rearrangements with derivatives of this compound could open new avenues to chiral sulfur-containing compounds. The development of chiral nickel complexes for the transformation of sulfenamides and vinyl α-diazo pyrazoleamides showcases the potential for catalytic, enantioselective approaches. nih.gov

Catalyst Development for Chemo-, Regio-, and Stereoselective Reactions

The selective functionalization of the multiple reactive sites within this compound presents a significant challenge and a rich area for catalyst development. Achieving high levels of chemo-, regio-, and stereoselectivity is paramount for its utility as a synthetic building block. A reaction's selectivity can be categorized based on its preference for a particular functional group (chemoselectivity), a specific position on a molecule (regioselectivity), or the formation of a particular stereoisomer (stereoselectivity). masterorganicchemistry.comyoutube.com

Future catalyst design will likely target the following transformations:

Hydrosulfonylation: Copper-catalyzed hydrosulfonylation of alkynes provides a direct route to vinyl sulfones. organic-chemistry.org Developing catalysts that can selectively perform this reaction on the vinyl group of this compound in the presence of the sulfolene double bond would be a significant advancement. Microwave-assisted copper-catalyzed hydrosulfonylation has shown high regio- and stereoselectivity for the synthesis of various vinyl sulfones. organic-chemistry.org

Heck and Suzuki-Miyaura Couplings: While vinyl bromides are commonly used in cross-coupling reactions, vinyl sulfonates are emerging as greener alternatives. mdpi.comsemanticscholar.org Research into the development of palladium and nickel catalysts for the coupling of this compound with various partners will be crucial. The use of rigid bidentate ligands like Xantphos has been shown to be critical for the success of palladium-catalyzed reactions of sulfinic acid salts with vinyl halides or triflates. organic-chemistry.org

Molybdooxaziridine-Mediated Sulfonation: A novel approach for the synthesis of vinyl sulfones involves the molybdooxaziridine-mediated catalytic sulfonation of styrenes. d-nb.info This method proceeds with high efficiency and stereoselectivity. Adapting this catalytic system for the direct sulfonation of the vinyl group of this compound could provide a new and efficient synthetic route.

Below is a table summarizing potential catalytic approaches for the selective transformation of vinyl sulfones, which could be applicable to this compound.

| Catalytic Approach | Target Transformation | Potential Catalyst System | Desired Selectivity |

| Hydrosulfonylation | Addition of a sulfonyl group across the vinyl double bond | Copper(I) or Copper(II) complexes | Regio- and Stereoselective |

| Cross-Coupling | C-C bond formation at the vinyl position | Palladium or Nickel complexes with specific ligands (e.g., Xantphos) | Chemoselective |

| Asymmetric Conjugate Addition | Enantioselective addition of nucleophiles to the vinyl sulfone | Chiral secondary amines or organocatalysts | Enantioselective |

Integration into Flow Chemistry and Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govunipd.itsci-hub.seuc.pt The integration of reactions involving this compound into continuous flow systems is a promising avenue for future research.

The synthesis of heterocyclic compounds, including thiophenes and their derivatives, has been successfully demonstrated in flow reactors. unipd.itresearchgate.net For instance, the direct arylation of thiophenes has been achieved in a packed-bed reactor containing a solid-supported base, leading to high yields and productivity. unipd.itresearchgate.net This approach could be adapted for the functionalization of the sulfolene ring of this compound.

Furthermore, multi-step syntheses can be telescoped in flow, eliminating the need for intermediate purification and reducing waste. durham.ac.uk A sequential flow process could be envisioned for the synthesis and subsequent functionalization of this compound. For example, the synthesis of sulfonamides has been successfully implemented in a flow-based system, which could be relevant for creating derivatives of the subject compound. nih.gov

The benefits of integrating the synthesis and reactions of this compound into flow chemistry are summarized in the table below.

| Feature of Flow Chemistry | Benefit for Reactions of this compound |

| Enhanced Safety | Better control over exothermic reactions and handling of potentially hazardous reagents. |

| Improved Efficiency | Increased reaction rates and yields due to superior mixing and heat transfer. durham.ac.uk |

| Scalability | Straightforward scaling from laboratory to production quantities. unipd.it |

| Automation | Potential for automated synthesis and library generation of novel derivatives. |

Exploration of Novel Derivatives with Enhanced Reactivity or Specificity

The core structure of this compound can be modified to generate a library of novel derivatives with tailored reactivity and specificity. The introduction of various functional groups on either the vinyl substituent or the sulfolene ring can profoundly influence the compound's electronic properties and steric environment.

Future research in this area could explore:

Synthesis of Functionalized Vinyl Groups: The synthesis of polysubstituted vinyl sulfones is an active area of research. researchgate.netresearchgate.net Methods such as the dual functionality of N-iodosuccinimide (NIS) as a promoter for sulfonation and elimination could be employed to create a variety of substituted vinyl sulfones from this compound. researchgate.net

Modification of the Sulfolene Ring: The double bond within the 2,5-dihydrothiophene (B159602) 1,1-dioxide ring can be a site for further functionalization. rsc.orgchemicalbook.comchemicalbook.com Stereoselective reactions with carbonyl compounds, for example, can lead to the formation of α-hydroxy-1,3-dienes after thermal extrusion of sulfur dioxide. rsc.org

Inverse Electron Demand Diels-Alder Reactions: Thiophene (B33073) S,S-dioxides are known to participate in cascade inverse electron demand [4+2] cycloadditions, enabling the rapid assembly of polysubstituted aromatic rings. acs.org Exploring the reactivity of this compound and its derivatives in such cycloadditions could lead to the synthesis of novel and complex molecular scaffolds. acs.org

The exploration of these novel derivatives will undoubtedly expand the synthetic utility of this compound and open doors to new applications in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing and purifying 3-vinyl-2,5-dihydrothiophene 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via cyclization of sulfur dioxide with 1,3-butadiene derivatives. Improved purification involves recrystallization from ethanol-ether solutions to achieve high purity (mp 63–64°C) . A one-pot synthesis using phenylsulfenyl chloride and triethylamine in chloroform yields the compound with 85% efficiency after crystallization from ether/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies sulfone group vibrations (SO₂ stretching at ~1300 cm⁻¹ and ~1150 cm⁻¹), while ¹H NMR distinguishes vinyl protons (δ 5.75 ppm) and methylene groups (δ 3.2–3.6 ppm). Deuterated analogs (e.g., 2,5-dihydrothiophene-2,2',5,5'-d,1,1-dioxide) are analyzed via NMR to confirm isotopic labeling .

Q. How does isomerization between 2,5- and 2,3-dihydrothiophene 1,1-dioxide occur?

- Methodological Answer : Base treatment (e.g., DBU) induces isomerization of 2,5-dihydrothiophene 1,1-dioxide (I) to the 2,3-isomer (II). The reaction proceeds via deprotonation at α-methylene groups, followed by conjugate addition, with structural differences (conjugated vs. non-conjugated sulfone groups) driving thermodynamic preference .

Advanced Research Questions

Q. Why do bromination reactions of 2,5- and 2,3-dihydrothiophene 1,1-dioxide require distinct conditions?

- Methodological Answer : Bromine adds to 2,5-dihydrothiophene 1,1-dioxide (I) in aprotic media (e.g., CCl₄) to form 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), while the 2,3-isomer (II) reacts only in aqueous solutions due to stabilization of intermediates via hydrogen bonding. This difference arises from sulfone conjugation effects in II, which alter electrophilic addition pathways .

Q. What mechanistic insights explain the reactivity of Grignard reagents with 2,5-dihydrothiophene 1,1-dioxide?

- Methodological Answer : Grignard reagents (e.g., ethylmagnesium bromide) react with the acidic α-hydrogens of I, forming sulfinic anhydrides instead of undergoing alkylation or acylation. Proposed mechanisms involve nucleophilic attack at sulfur, followed by elimination and dimerization. No condensation products are observed, highlighting the sulfone's electronic influence .

Q. How can isotopic labeling (e.g., deuterium) improve kinetic studies of this compound?

- Methodological Answer : Deuterated analogs (e.g., 2,5-dihydrothiophene-2,2',5,5'-d,1,1-dioxide) are synthesized via modified literature procedures. NMR analysis (3.58 deuterium atoms/molecule) enables tracking of hydrogen/deuterium exchange in reaction mechanisms, such as acid-catalyzed isomerization or nucleophilic substitutions .

Q. What contradictions exist in synthetic outcomes for substituted dihydrothiophene dioxides?

- Methodological Answer : Attempted cyclization of 4-methyl-1,3-pentadiene with SO₂ unexpectedly yields 2,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide (III) instead of the anticipated 2,5-dimethyl isomer. NMR and X-ray crystallography are required to resolve such regiochemical ambiguities .

Key Research Gaps

- Reaction Selectivity : The lack of alkylation/acylation products in Grignard reactions with I suggests unexplored pathways for functionalizing the vinyl group .

- Isotope Effects : The composite isotope effects in kinetic studies (e.g., deuterium vs. hydrogen) remain unresolved, requiring advanced computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.